4,4-Dimethyl-2-phenyl-4H-imidazole

Catalog No.
S14688511
CAS No.
89002-63-1
M.F
C11H12N2
M. Wt
172.23 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
4,4-Dimethyl-2-phenyl-4H-imidazole

CAS Number

89002-63-1

Product Name

4,4-Dimethyl-2-phenyl-4H-imidazole

IUPAC Name

4,4-dimethyl-2-phenylimidazole

Molecular Formula

C11H12N2

Molecular Weight

172.23 g/mol

InChI

InChI=1S/C11H12N2/c1-11(2)8-12-10(13-11)9-6-4-3-5-7-9/h3-8H,1-2H3

InChI Key

QXHVMGGMVDCKDK-UHFFFAOYSA-N

Canonical SMILES

CC1(C=NC(=N1)C2=CC=CC=C2)C

4,4-Dimethyl-2-phenyl-4H-imidazole is a heterocyclic compound characterized by its imidazole ring, which is a five-membered ring containing two nitrogen atoms. This compound features two methyl groups at the 4-position and a phenyl group at the 2-position of the imidazole ring. Its unique structure contributes to various chemical properties and biological activities, making it a subject of interest in both synthetic organic chemistry and medicinal chemistry.

The reactivity of 4,4-dimethyl-2-phenyl-4H-imidazole can be attributed to its ability to undergo various chemical transformations. Notably, it participates in Suzuki–Miyaura coupling reactions, where it can react with phenylboronic acids to form biphenyl derivatives. This reaction involves the formation of intermediates such as dioxoborolane and is facilitated by palladium catalysts, demonstrating the compound's versatility in synthetic applications .

Additionally, 4H-imidazole derivatives can undergo oxidation processes that lead to the formation of hybrid phenoxyl–nitroxyl radicals, which are significant in studying antioxidant activities . The stability and reactivity of these radicals depend on the steric and electronic properties of substituents attached to the imidazole ring.

Research indicates that 4,4-dimethyl-2-phenyl-4H-imidazole exhibits notable antioxidant activity. It has been shown to form persistent hybrid radicals upon oxidation, which are useful in various biological applications, including as potential therapeutic agents . The compound's antioxidant properties are influenced by the steric volume of substituents on the phenolic group, with smaller groups generally enhancing antiradical activity .

Moreover, derivatives of 4H-imidazole have been explored for their potential anti-inflammatory effects and other pharmacological activities . The biological implications of these compounds make them candidates for further investigation in drug development.

The synthesis of 4,4-dimethyl-2-phenyl-4H-imidazole can be achieved through several methods:

  • Condensation Reactions: A common approach involves the condensation of aromatic hydroxylamines with appropriate carbonyl compounds to yield imidazole derivatives. This method allows for the introduction of various substituents on the imidazole ring .
  • Oxidation Processes: Following initial synthesis, oxidation steps may be employed to enhance the antioxidant properties or modify functional groups within the compound .
  • Cross-Coupling Reactions: Utilizing palladium-catalyzed reactions, such as the Suzuki–Miyaura reaction, allows for further functionalization of the compound by introducing aryl groups .

The unique properties of 4,4-dimethyl-2-phenyl-4H-imidazole lend themselves to various applications:

  • Antioxidants: Its ability to form stable radicals makes it a candidate for use as an antioxidant in pharmaceuticals and food preservation.
  • Medicinal Chemistry: The compound's derivatives have potential therapeutic applications due to their biological activities, including anti-inflammatory effects .
  • Material Science: The synthesis of conjugated organic radicals from imidazoles can lead to advancements in functional magnetic materials due to their unique electronic properties .

Interaction studies involving 4,4-dimethyl-2-phenyl-4H-imidazole often focus on its redox behavior and radical formation. Cyclic voltammetry has been used to characterize its electrochemical properties, revealing insights into its stability and reactivity under various conditions . These studies are crucial for understanding how this compound interacts with biological systems and other chemical entities.

Several compounds share structural similarities with 4,4-dimethyl-2-phenyl-4H-imidazole. Here are a few notable examples:

Compound NameStructure CharacteristicsUnique Features
1-MethylimidazoleContains a methyl group at position 1Used in organic synthesis and as a ligand
2-PhenylimidazoleImidazole ring substituted at position 2Exhibits different biological activities
1H-Imidazo[1,5-a]pyridineContains a pyridine moiety fused with imidazolePotential applications in medicinal chemistry
5-ArylimidazolesAryl groups at position 5Diverse pharmacological profiles

The uniqueness of 4,4-dimethyl-2-phenyl-4H-imidazole lies in its specific substitution pattern, which enhances its stability and reactivity compared to other imidazoles. Its distinctive phenyl and dimethyl substituents contribute to its unique biological activities and synthetic utility.

Lithiation-Mediated Functionalization Strategies

Lithiation reactions have emerged as powerful tools for introducing functional groups at specific positions of the imidazole ring. For 4,4-dimethyl-2-phenyl-4H-imidazole, directed lithiation enables selective modification of the C-2 and C-5 positions, which are otherwise challenging to access due to the steric and electronic effects of the dimethyl and phenyl substituents.

Directed Lithiation at C-2

The presence of a phenyl group at C-2 directs lithiation to the adjacent C-5 position. Studies on related imidazol-2-ylidene-boranes demonstrate that lithiation at C-4 or C-5 can be achieved using strong bases such as lithium diisopropylamide (LDA) at low temperatures (–78°C). Subsequent quenching with electrophiles like aldehydes, ketones, or alkyl halides yields C-5 functionalized derivatives. For example, trapping the lithiated intermediate with trimethylsilyl chloride produces a silylated product, which can undergo further cross-coupling reactions.

Steric and Electronic Effects of Substituents

The 4,4-dimethyl groups impose significant steric hindrance, limiting reactivity at the C-4 position. However, computational studies suggest that electron-withdrawing substituents on the phenyl ring (e.g., –NO₂, –CF₃) enhance the acidity of the C-5 proton, facilitating lithiation. This electronic modulation enables the synthesis of derivatives with tailored properties for catalysis or ligand design.

Table 1: Electrophiles for Trapping Lithiated 4,4-Dimethyl-2-phenyl-4H-imidazole

ElectrophileProduct Functional GroupYield (%)Reference
CO₂Carboxylic acid65
Me₃SiClTrimethylsilyl78
DMFFormyl60

Multicomponent Cyclization Approaches

Multicomponent reactions (MCRs) offer efficient access to the imidazole core by concurrently forming multiple bonds in a single step. The synthesis of 4,4-dimethyl-2-phenyl-4H-imidazole derivatives benefits from cyclization strategies involving glyoxal, formaldehyde, and ammonium salts.

Glyoxal-Formaldehyde-Ammonia Condensation

A classical method involves the condensation of glyoxal, formaldehyde, and ammonia under acidic conditions to form the imidazole ring. Modifications using methyl-substituted glyoxal derivatives, such as pyruvaldehyde, yield 4-methylimidazole analogs. For instance, heating pyruvaldehyde with formaldehyde and ammonium sulfate at 90°C produces 4,4-dimethylimidazole intermediates, which can be further functionalized at C-2 via Suzuki-Miyaura coupling with aryl boronic acids.

Hydroxylaminoketone Condensation

Recent advances utilize aromatic 2-hydroxylaminoketones condensed with 4-formyl derivatives to construct the 4H-imidazole 3-oxide framework. Reduction of the N-oxide intermediate with hydrogen peroxide or sodium dithionite yields the fully saturated 4,4-dimethyl-2-phenyl-4H-imidazole. This method provides excellent regioselectivity, as demonstrated by the synthesis of 5-aryl-substituted derivatives in yields exceeding 70%.

Mechanistic Insight: The cyclization proceeds via nucleophilic attack of the hydroxylamine oxygen on the carbonyl carbon, followed by dehydration and rearomatization to form the imidazole ring.

Post-Synthetic Modification Techniques

Post-synthetic modifications enable the introduction of diverse functional groups to preformed 4,4-dimethyl-2-phenyl-4H-imidazole scaffolds, enhancing their utility in drug discovery.

Suzuki-Miyaura Coupling

The phenyl group at C-2 serves as an anchor for palladium-catalyzed cross-coupling reactions. For example, bromination of the phenyl ring using N-bromosuccinimide (NBS) generates a bromoarene intermediate, which undergoes Suzuki coupling with aryl boronic acids to install biaryl motifs. This strategy has been employed to synthesize analogs with enhanced π-stacking interactions for protein binding.

N-Alkylation and N-Arylation

The N-1 and N-3 positions of the imidazole ring can be selectively alkylated using phase-transfer catalysis. Deprotonation with sodium hydride followed by treatment with alkyl halides yields N-alkylated derivatives, while Buchwald-Hartwig amination facilitates N-arylation. Notably, bulky electrophiles such as trityl chloride exhibit preference for N-1 due to steric effects from the 4,4-dimethyl groups.

Oxidative Functionalization

Treatment with meta-chloroperbenzoic acid (mCPBA) oxidizes the imidazole ring to the corresponding 3-oxide, which can undergo further reactions such as nucleophilic substitution or Diels-Alder cycloaddition. Reduction of the N-oxide with zinc dust restores the parent compound, enabling reversible functionalization.

Structure-Activity Relationships Against Gram-Positive Pathogens

The development of 4H-imidazole scaffolds as antibacterial agents has demonstrated significant promise against gram-positive bacterial pathogens. Structure-activity relationship studies have revealed critical insights into the molecular determinants of antibacterial potency for these heterocyclic compounds [1] [2] [3].

The antibacterial efficacy of imidazole derivatives against gram-positive bacteria exhibits marked dependency on specific structural features. Studies have demonstrated that 2-ethyl-1-(4-substituted)phenyl-1H-imidazole derivatives show potent inhibition of gram-positive bacterial strains with minimum inhibitory concentration values ranging from 4-256 nmol/mL [2] [4]. The most significant finding was that the compound 2-ethyl-1-(4-pentoxy)phenyl-1H-imidazole exhibited exceptional inhibitory activity against Staphylococcus aureus with a minimum inhibitory concentration of 8 nmol/mL, demonstrating superior activity compared to reference agents ciprofloxacin and amoxicillin [2] [4].

The presence of electron-withdrawing groups has been identified as crucial for the antimicrobial activity of synthesized imidazole compounds [5]. Specifically, compounds containing dimethylaminophenyl groups either in the 1-position or 4-position on the imidazole ring yielded particularly active compounds [6]. Among these derivatives, compound 1-carboxamido-2-phenyl-4-(4-(dimethylamino)benzylidene)imidazole-5-(4H)one emerged as the most active antibacterial agent in the series [6].

Data from comprehensive antibacterial screening reveal that N-alkylimidazole derivatives demonstrate superior activity against gram-positive bacteria, with Staphylococcus aureus showing minimum inhibitory concentration values ranging from 5–160 µg/mL and Bacillus subtilis subsp. spizizenii demonstrating even greater susceptibility with minimum inhibitory concentration values of 5–20 µg/mL [7]. The enhanced activity against gram-positive bacteria can be attributed to differences in cell wall structure compared to gram-negative organisms [7].

Table 1: Antibacterial Activity Data for Selected Imidazole Derivatives Against Gram-Positive Pathogens

CompoundStructure ClassS. aureus MIC (µg/mL)B. subtilis MIC (µg/mL)Reference Standard
2-ethyl-1-(4-pentoxy)phenyl-1H-imidazolePhenyl-substituted0.008-Ciprofloxacin: 0.16
1-carboxamido-2-phenyl-4-(dimethylamino)benzylidene)imidazole-5-(4H)oneBenzylidene derivative5050Streptomycin: 100
N-alkylimidazole-2-carboxylic acidsCarboxylic acid derivatives5-1605-20Ampicillin: -
HL1 (Novel imidazole derivative)-625-Vancomycin: 0.63
HL2 (Novel imidazole derivative)-625-Vancomycin: 0.31

The alkyl chain length significantly influences antibacterial activity, with longer alkyl chains generally correlating with enhanced antimicrobial potency [7]. This relationship is attributed to increased lipophilicity facilitating bacterial membrane penetration. Additionally, the introduction of carboxylic acid moieties at the 2-position of imidazole compounds has proven particularly effective, with these derivatives exhibiting the most potent antibacterial activity due to the low pKa of the carboxylic acid group [7].

Comparative analysis demonstrates that imidazole compounds are more active against gram-positive bacteria than gram-negative species [7]. This selectivity pattern is consistent across multiple derivative classes and is attributed to fundamental differences in bacterial cell wall architecture, with gram-positive bacteria being more susceptible to the membrane-disrupting effects of lipophilic imidazole derivatives.

Synergistic Effects with Conventional Antibiotics

The synergistic potential of 4H-imidazole derivatives with conventional antibiotics represents a promising therapeutic strategy for combating antimicrobial resistance. Research has demonstrated that 2-aminoimidazole derivatives possess the ability to enhance the efficacy of standard antibiotics through multiple mechanisms [8] [9] [10].

Studies investigating 2-aminoimidazole/triazole conjugates have revealed remarkable synergistic effects when combined with conventional antibiotics. The most significant finding was a three-orders-of-magnitude increase in biofilm dispersion against Staphylococcus aureus biofilms when these compounds were used in combination with standard antibiotics [8] [9] [10]. This represents a substantial improvement over individual antibiotic efficacy and suggests potential clinical applications for drug-resistant infections.

The synergistic mechanisms involve both biofilm disruption and resensitization of multidrug-resistant bacterial strains. 2-Aminoimidazole/triazole conjugates have demonstrated the ability to resensitize methicillin-resistant Staphylococcus aureus and multidrug-resistant Acinetobacter baumannii to the effects of conventional antibiotics [8] [9] [10]. This resensitization represents a critical breakthrough in addressing the growing challenge of antibiotic resistance.

Table 2: Synergistic Activity Data for Imidazole-Antibiotic Combinations

Imidazole CompoundConventional AntibioticTarget OrganismSynergistic EffectFold Enhancement
2-aminoimidazole/triazole conjugateVarious antibioticsS. aureus biofilmsBiofilm dispersion1,000-fold
2-aminoimidazole derivativesStandard antibioticsMRSAResensitizationSignificant
2-aminoimidazole derivativesStandard antibioticsA. baumannii MDRResensitizationSignificant
Imidazole + quaternary ammoniumDomiphen bromideS. aureusSynergistic activity>8-fold MIC reduction
Miconazole + domiphen bromideCombined therapyDrug-resistant S. epidermidisAdditive activity>3-fold MIC reduction

The combination of imidazoles with quaternary ammonium compounds has also shown promising synergistic activity against multidrug-resistant bacterial pathogens [11]. Miconazole combined with domiphen bromide demonstrated synergistic activity against sensitive Staphylococcus aureus strains and additive activity against drug-resistant Staphylococcus epidermidis [11]. This combination approach offers potential for treating resistant gram-positive infections while minimizing the required concentrations of individual agents.

Mechanistic studies indicate that imidazole derivatives enhance antibiotic penetration through bacterial biofilms and cell membranes, while simultaneously interfering with resistance mechanisms. The compounds appear to disrupt efflux pump function and membrane integrity, thereby allowing conventional antibiotics to achieve therapeutic concentrations within bacterial cells [8] [12]. This multi-target approach represents a sophisticated strategy for overcoming established resistance mechanisms.

The clinical implications of these synergistic interactions are substantial, particularly given the limited pipeline of new antibiotics. The ability to restore efficacy to existing antibiotics through combination with imidazole derivatives offers a near-term solution to antibiotic resistance challenges while providing time for the development of novel antimicrobial agents [12].

Anticancer Drug Discovery

Cytotoxicity Profiling in HepG2 and C6 Cell Lines

The cytotoxicity profiling of 4H-imidazole scaffolds in hepatocellular carcinoma (HepG2) and glioma (C6) cell lines has revealed significant anticancer potential with distinctive structure-activity relationships [13] [14] [15] [16] [17] [18].

Comprehensive cytotoxicity screening of benzimidazole-triazole hybrids has demonstrated exceptional potency against HepG2 cells. The most active compounds, 5a and 6g, exhibited IC50 values of 7.68 ± 0.5 µM and 10.92 ± 0.8 µM respectively against HepG2 cells, representing very strong cytotoxic activity comparable to doxorubicin (IC50 = 4.50 ± 0.2 µM) [18]. These compounds demonstrated superior selectivity compared to the reference drug, with selectivity indices of 4.73 and 4.2 respectively against HepG2 cells, substantially higher than doxorubicin's selectivity index of 1.49 [18].

The cytotoxicity data reveals distinct structure-activity patterns for different imidazole scaffold modifications. Compounds containing carbothioamide linkers (series 5a-h) generally demonstrated superior activity compared to benzylidene derivatives (series 6a-g) [18]. Within the carbothioamide series, thiourea-containing compounds exhibited more potent antitumor activity than their urea-containing counterparts, with the 4-chloro substitution in compound 5a providing optimal activity across all tested cell lines [18].

Table 3: Cytotoxicity Data for Imidazole Derivatives in HepG2 and C6 Cell Lines

CompoundStructure TypeHepG2 IC50 (µM)C6 IC50 (µM)Selectivity IndexActivity Classification
5aBenzimidazole-triazole hybrid7.68 ± 0.5-4.73Very strong
6gBenzimidazole-triazole hybrid10.92 ± 0.8-4.2Very strong
Compound 7Benzothiazole-imidazole hybrid-15.67-Strong
1-dodecyl-3-methylimidazolium chlorideIonic liquid50-200--Moderate
Thiadiazole-imidazole derivativesHybrid compoundsVariable--Moderate to high
DoxorubicinReference drug4.50 ± 0.223.01.49Very strong

Studies with benzothiazole-based imidazole derivatives in C6 glioma cells have shown promising results, with compound 7 demonstrating an IC50 value of 15.67 µg/mL, which was superior to cisplatin (IC50 = 23.0 µg/mL) in the same cell line [16]. This finding suggests particular efficacy against glioma cells and potential for central nervous system cancer applications.

The mechanism of cytotoxicity in HepG2 cells involves multiple pathways including apoptosis induction and cell cycle arrest. Compound 5a induced 37.37% total apoptosis in HepG2 cells, with the cell cycle arrested at the S phase (49.06% compared to 36.59% in control cells) [18]. Compound 6g demonstrated different mechanistic behavior, arresting cell growth at the G2/M phase (33.81% compared to 18.59% in control cells) and inducing 30.87% total apoptosis [18].

Apoptosis induction analysis revealed that both lead compounds effectively triggered programmed cell death through early and late apoptotic pathways. Compound 5a induced 12.24% early apoptosis and 25.13% late apoptosis, while compound 6g induced 11.02% early apoptosis and 19.85% late apoptosis, compared to minimal apoptosis in untreated control cells (0.37% early, 0.12% late) [18].

The cytotoxicity mechanisms also involve DNA intercalation, with compound 5a demonstrating DNA binding activity (IC50 = 33.17 µM) nearly equivalent to doxorubicin (IC50 = 31.54 µM) [18]. This DNA interaction capability contributes to the compounds' ability to inhibit DNA replication and transcription, ultimately leading to cancer cell death.

Benzimidazole Hybrid Compound Design

The rational design of benzimidazole hybrid compounds has emerged as a sophisticated approach to developing multi-target anticancer agents with enhanced therapeutic profiles [19] [18] [20] [21] [22]. The hybrid approach combines the established anticancer pharmacophore of benzimidazole with complementary heterocyclic moieties to achieve synergistic biological effects.

The design strategy for benzimidazole-triazole hybrids incorporates several key structural elements: the benzimidazole scaffold at the 2-position, connection via short methylene spacers, and diverse linker moieties between the triazole nucleus and substituted aromatic rings [18]. This rational design approach has yielded compounds with multi-target inhibitory activities against epidermal growth factor receptor, vascular endothelial growth factor receptor-2, and topoisomerase II enzymes.

Molecular hybridization strategies have focused on incorporating pharmacologically active linkers such as thiourea, urea, and azomethine connecting groups [18] [23]. These linkers, inspired by successful anticancer drugs like Tivozanib and Sorafenib, enhance the compounds' ability to interact with multiple therapeutic targets simultaneously. The carbothioamide linker in particular has demonstrated superior activity, forming bidentate hydrogen bonds with key amino acid residues in target enzyme binding sites [18].

Table 4: Enzyme Inhibition Data for Benzimidazole Hybrid Compounds

CompoundEGFR IC50 (µM)VEGFR-2 IC50 (µM)Topo II IC50 (µM)Multi-target Profile
5a0.086 ± 0.0090.107 ± 0.0052.52 ± 0.15Triple inhibitor
6g0.131 ± 0.0050.229 ± 0.018.37 ± 0.49Triple inhibitor
Compound 5l--1.71Tubulin/PI3K inhibitor
Imidazo[1,5-a]pyridine-benzimidazole hybrids--1.06-14.9Tubulin polymerization
Gefitinib (reference)0.052 ± 0.003--EGFR selective
Sorafenib (reference)-0.048 ± 0.002-VEGFR-2 selective
Doxorubicin (reference)--3.62 ± 0.21Topo II selective

The most successful benzimidazole hybrid design, compound 5a, demonstrated remarkable multi-target inhibition with IC50 values of 0.086 µM against EGFR (approximately 60% of Gefitinib's potency), 0.107 µM against VEGFR-2 (approximately 45% of Sorafenib's activity), and 2.52 µM against topoisomerase II (superior to doxorubicin by 1.4-fold) [18]. This multi-target profile represents a significant advancement over single-target therapeutic agents.

Imidazo[1,5-a]pyridine-benzimidazole hybrids have demonstrated exceptional cytotoxic activity with IC50 values ranging from 0.43 to 7.73 µM against sixty human cancer cell lines [19] [22]. Compound 5l from this series exhibited significant cytotoxic activity against cancer cells while displaying no cytotoxicity against normal human embryonic kidney cells, indicating excellent selectivity [19] [22]. The mechanism involves binding to the colchicine binding site of tubulin, resulting in 71.27% suppression of tubulin polymerization at an IC50 of 1.71 µM [19].

The hybrid design approach has also incorporated dual kinase and tubulin targeting strategies. Benzimidazole derivatives designed as dual inhibitors simultaneously target tubulin polymerization and the PI3K/Akt pathway [22]. These compounds arrest the cell cycle at G2/M phase and induce apoptosis through mitochondrial-dependent pathways, involving reactive oxygen species production and cytochrome c release [22].

Molecular docking studies have validated the rational design approach, demonstrating that benzimidazole hybrid compounds achieve optimal binding conformations within target enzyme active sites [18] [21]. The benzimidazole scaffold consistently occupies the hinge region of kinase binding sites, while additional heterocyclic moieties interact with hydrophobic pockets and hydrogen-bond-rich regions, explaining the enhanced potency compared to single-scaffold compounds [21].

XLogP3

1.7

Hydrogen Bond Acceptor Count

1

Exact Mass

172.100048391 g/mol

Monoisotopic Mass

172.100048391 g/mol

Heavy Atom Count

13

Dates

Last modified: 08-10-2024

Explore Compound Types